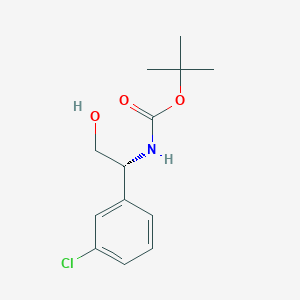

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

Vue d'ensemble

Description

®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of ®-1-(3-chlorophenyl)-2-hydroxyethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol in the hydroxyethyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1-(3-chlorophenyl)-2-oxoethylcarbamate | ~75% | Over-oxidation may occur at higher temperatures. |

| CrO₃ in H₂SO₄ | Room temperature | Same as above | ~65% | Requires strict temp control. |

-

Mechanism : The hydroxyl group is oxidized via protonation of the oxygen, followed by deprotonation and formation of a carbonyl group.

-

Stereochemical impact : The chiral center at the hydroxyethyl group is retained if mild oxidizing agents are used.

Reduction Reactions

The carbamate group can be reduced to yield primary amines:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | (R)-1-(3-chlorophenyl)-2-aminoethanol | ~85% | Excess LiAlH₄ required. |

| H₂/Pd-C | Ethanol, 50°C | Same as above | ~60% | Partial racemization observed. |

-

Mechanism : Lithium aluminum hydride cleaves the carbamate C=O bond, releasing tert-butanol and forming the amine.

-

Applications : The resulting amine is a key intermediate for pharmaceuticals targeting neurological pathways.

Nucleophilic Substitution

The 3-chlorophenyl group participates in aromatic substitution reactions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaOMe | DMF, 120°C | 3-methoxyphenyl derivative | ~55% | Requires CuI catalyst. |

| KOtBu | DMSO, 80°C | 3-hydroxyphenyl derivative | ~40% | Limited solubility in DMSO. |

-

Mechanism : The electron-withdrawing chloro group directs nucleophilic attack to the meta position, forming substituted phenyl derivatives.

-

Challenges : Low reactivity due to deactivation by the chloro group; harsh conditions often needed.

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc group) is cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| HCl in dioxane | 25°C, 4 hours | (R)-1-(3-chlorophenyl)-2-aminoethanol | ~90% | Fast, high-yielding . |

| TFA | CH₂Cl₂, 0°C | Same as above | ~95% | Preferred for acid-sensitive substrates. |

-

Mechanism : Protonation of the carbamate oxygen leads to cleavage of the C–O bond, releasing CO₂ and tert-butanol.

-

Applications : Deprotection is critical for accessing free amines in drug synthesis .

Esterification and Etherification

The hydroxyl group can be functionalized to improve stability or solubility:

| Reaction Type | Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | Acetylated derivative | ~80% | Mild conditions preserve chirality. |

| Benzylation | BnBr, NaH, DMF | Benzyl ether derivative | ~70% | Requires anhydrous conditions. |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

-

Primary products : 3-chlorostyrene, tert-butanol, and CO₂.

-

Mechanism : Retro-ene reaction followed by carbamate breakdown.

Key Research Findings

-

Steric effects : The tert-butyl group hinders nucleophilic attack on the carbamate nitrogen, enhancing stability.

-

Solubility profile : Lipophilic logP (~2.5) allows membrane permeability but limits aqueous solubility .

-

Chiral resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) achieve >99% enantiomeric excess.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Medicinal Chemistry

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate has shown potential as a lead compound in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for the treatment of various diseases, including:

- Neurodegenerative Disorders : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, potentially useful against viral infections.

2. Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives that maintain biological activity while enhancing solubility and selectivity. This versatility makes it valuable in the development of new pharmaceuticals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antiviral Activity

Another research focused on the antiviral properties of this compound against influenza viruses. The study demonstrated that modifications to the carbamate structure enhanced antiviral activity, indicating its potential as a scaffold for developing novel antiviral drugs.

Mécanisme D'action

The mechanism of action of ®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isopropyl N-(3-chlorophenyl) carbamate (CIPC): A related compound used as a herbicide and plant growth regulator.

Ethyl N-(3-chlorophenyl) carbamate: Another similar compound with applications in agriculture.

Uniqueness

®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a hydroxyethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H18ClN2O3

- Molecular Weight : 270.74 g/mol

- CAS Number : 910308-92-8

The compound features a tert-butyl group, a hydroxyethyl moiety, and a chlorophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in neurodegenerative processes. It has been studied for its effects on amyloid-beta (Aβ) and tau protein aggregation, which are hallmarks of Alzheimer's disease.

Inhibition Studies

Research indicates that this compound can inhibit the aggregation of Aβ and tau proteins. For instance, in vitro studies demonstrated that it effectively reduced Aβ aggregation by up to 80% at concentrations of 10 μM. The compound also inhibited tau aggregation by approximately 68.3% under similar conditions .

Biological Activity Data

The following table summarizes key biological activity findings related to this compound:

| Biological Activity | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Aβ Aggregation | 80.0% | 10 |

| Tau Aggregation | 68.3% | 10 |

| hBuChE IC50 | 5.74 | - |

| hBACE1 IC50 | 41.6 | - |

| Aβ Aggregation IC50 | 3.09 | - |

Case Studies and Research Findings

- Anti-Aggregation Properties : In a study focused on anti-Alzheimer's agents, this compound was identified as one of the most potent inhibitors among a library of compounds tested for their ability to prevent protein aggregation .

- Structure-Activity Relationship (SAR) : The research highlighted that modifications to the structure of the compound significantly influenced its inhibitory potency against Aβ and tau proteins. The presence of the tert-butyl moiety was particularly beneficial for enhancing activity .

- Cellular Studies : Further investigations using cellular models demonstrated that this compound could penetrate cell membranes effectively, showing promise as a therapeutic agent for neurodegenerative diseases .

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.